molecular formula C34H44O4 B1241222 Schweinfurthin C CAS No. 217476-94-3

Schweinfurthin C

Cat. No. B1241222
CAS RN: 217476-94-3
M. Wt: 516.7 g/mol
InChI Key: QYQQTHNUVALYSW-BUAMIOFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schweinfurthin C is a natural product found in Macaranga schweinfurthii with data available.

Scientific Research Applications

1. Anti-Proliferative Properties Against Cancer Cells

  • Schweinfurthins, including Schweinfurthin C, have shown significant anti-proliferative properties against various cancer cell lines, particularly human-derived glioblastoma cell lines like SF-295. They display low nanomolar activities against these cells while having minimal impact on other cell lines even at higher concentrations (Topczewski et al., 2011).

2. Selective Inhibition of PTEN Deficient Cancer Cells

  • Schweinfurthins, such as this compound, preferentially inhibit the proliferation of PTEN deficient cancer cells. They achieve this through indirect inhibition of AKT phosphorylation. This selective action is promising for targeted cancer therapies (Bao et al., 2015).

3. Impact on Trans-Golgi-Network Trafficking

  • Schweinfurthins interfere with trans-Golgi-network trafficking, an intracellular vesicular trafficking system. This disruption induces endoplasmic reticulum stress and suppresses both lipid raft-mediated PI3K activation and mTOR/RheB complex formation, effectively inhibiting mTOR/AKT signaling. These mechanisms are crucial for understanding how this compound influences cancer cell survival and growth (Bao et al., 2015).

4. Intracellular Effects Due to Impact on Lipid Metabolism

  • The intracellular effects of schweinfurthins, including their impact on cancer cell lines, are largely due to their effects on lipid metabolism, synthesis, and homeostasis. These effects are manifested in impaired trafficking from the trans-golgi network and disruption of lipid rafts (Koubek et al., 2018).

5. Potential for Novel Breast Cancer Therapy

  • Schweinfurthins A and B, closely related to this compound, have shown a unique pattern of cytotoxicity in breast cancer cell lines, making them potential leads for novel breast cancer therapy. Research into their synthesis and activity is ongoing to develop more effective treatment options (Wiemer, 2002).

6. Induction of Apoptosis in Cancer Cells

  • Studies have shown that schweinfurthins, including C variant, induce apoptosis in cancer cells. This is evidenced by the cleavage of apoptosis markers such as PARP and caspase-9 in response to treatment with these compounds (Kuder et al., 2012).

properties

CAS RN

217476-94-3

Molecular Formula

C34H44O4

Molecular Weight

516.7 g/mol

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-[(E)-2-[4-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxyphenyl]ethenyl]benzene-1,2-diol

InChI

InChI=1S/C34H44O4/c1-23(2)9-7-11-25(5)13-17-29-19-27(22-33(37)34(29)38)15-16-28-20-31(35)30(32(36)21-28)18-14-26(6)12-8-10-24(3)4/h9-10,13-16,19-22,35-38H,7-8,11-12,17-18H2,1-6H3/b16-15+,25-13+,26-14+

InChI Key

QYQQTHNUVALYSW-BUAMIOFMSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C(=CC(=C1)/C=C/C2=CC(=C(C(=C2)O)C/C=C(\C)/CCC=C(C)C)O)O)O)/C)C

SMILES

CC(=CCCC(=CCC1=C(C(=CC(=C1)C=CC2=CC(=C(C(=C2)O)CC=C(C)CCC=C(C)C)O)O)O)C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C(=CC(=C1)C=CC2=CC(=C(C(=C2)O)CC=C(C)CCC=C(C)C)O)O)O)C)C

synonyms

schweinfurthin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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